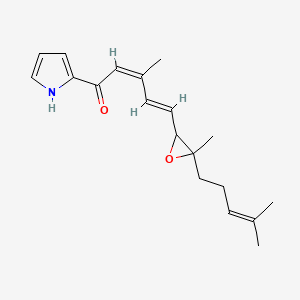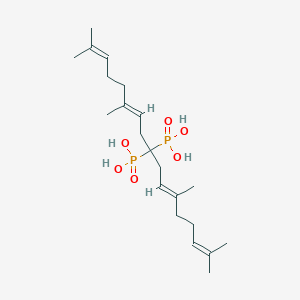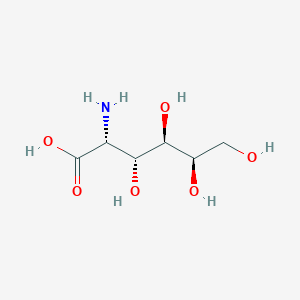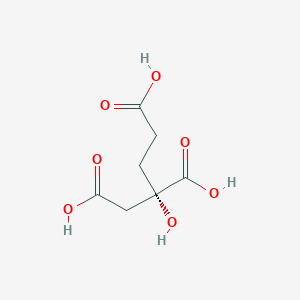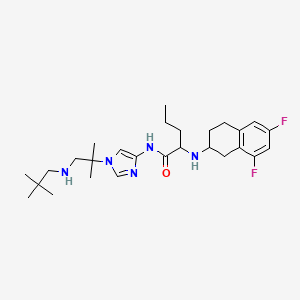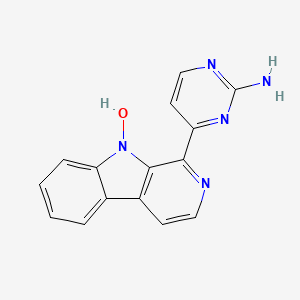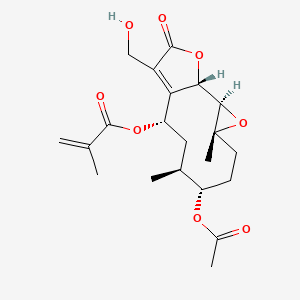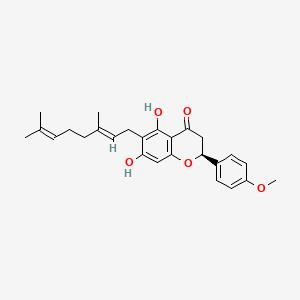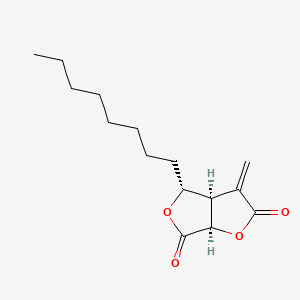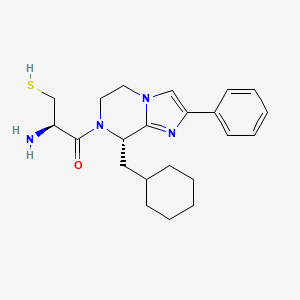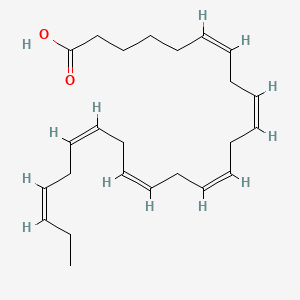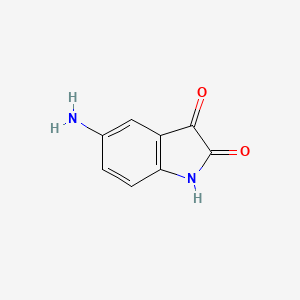
5-Aminoisatin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isatin derivatives, including 5-Aminoisatin, involves various chemical strategies. One approach includes the oxidative amido cyclization of sp(3) C-H bonds using I2-TBHP as a catalytic system, demonstrating a metal- and base-free condition method for synthesizing isatin and iodoisatin from 2'-aminoacetophenone through sequential iodination, Kornblum oxidation, and amidation in one pot (Ilangovan & Satish, 2014).
Molecular Structure Analysis
The structure of 5-Aminoisatin derivatives is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques are crucial for verifying the synthesized compounds' structures, ensuring the correct formation of the desired isatin derivatives (Tehrani et al., 2016).
Chemical Reactions and Properties
Isatin derivatives participate in various chemical reactions, leading to a wide range of biological activities. The Schiff base formation from isatin and subsequent reactions, such as N-benzylation followed by Schiff base formation, provide a pathway to synthesize compounds with significant antibacterial activities. These reactions highlight the chemical versatility of isatin derivatives in synthesizing bioactive molecules (Tehrani et al., 2016).
Physical Properties Analysis
The physical properties of 5-Aminoisatin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compounds' applications in drug formulation and other areas. Detailed physical properties analysis requires experimental measurements and is crucial for the practical application of these compounds.
Chemical Properties Analysis
The chemical properties of 5-Aminoisatin, including its reactivity with various chemical reagents, are central to its utility as a synthetic intermediate. The ability of isatin derivatives to undergo reactions such as Schiff base formation, amido cyclization, and others, underpins their application in creating a wide array of chemically and biologically significant compounds (Tehrani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Application 1: Protein Interactomics
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : 5-Aminoisatin is used in the study of protein-protein interactions (PPI), protein-peptide interactions, and protein-small molecule interactions . It is used in an experimental approach that combines a surface plasmon resonance (SPR) biosensor, size exclusion chromatography (SEC), mass spectrometric identification of proteins (LC-MS/MS), and direct molecular fishing .
- Methods of Application : The method involves using 5-Aminoisatin as a ligand to isolate potential partner proteins from the total lysate of biological samples . This is done using principles of affinity chromatography .
- Results or Outcomes : This approach has been demonstrated within the frame of the Human Proteome Project (HPP) and PPI regulation by a small non-peptide biologically active compound, isatin .
Application 2: Modulation of Protein-Protein Interactions
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : 5-Aminoisatin is used to study the affinity-enhancing effect on the interaction between two human mitochondrial proteins, ferrochelatase (FECH), and adrenodoxin reductase (ADR) .
- Methods of Application : Surface Plasmon Resonance (SPR) analysis is used to study the effect of 5-Aminoisatin on the interaction between FECH and ADR . Bioinformatic analysis is performed using three-dimensional (3D) models of the interacting proteins and in silico molecular docking .
- Results or Outcomes : The study found that 5-Aminoisatin forms a ternary complex with FECH and ADR, targeted to the interface of interacting FECH and ADR monomers, forming hydrogen bonds with both FECH and ADR . This suggests a new regulatory mechanism by which 5-Aminoisatin can modulate protein-protein interactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-amino-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTNUMGNMGRBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473696 | |
| Record name | 5-Aminoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoisatin | |
CAS RN |
42816-53-5 | |
| Record name | 5-Aminoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42816-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



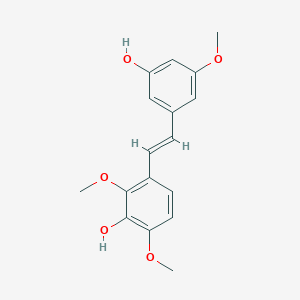
![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)
